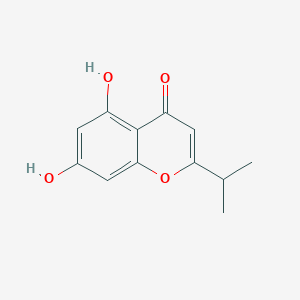

5,7-Dihydroxy-2-isopropylchromone

概要

説明

5,7-Dihydroxy-2-isopropylchromone: is a naturally occurring flavonoid compound found in various plants, including the herbs of Agrimonia pilosa . It has a molecular formula of C₁₂H₁₂O₄ and a molecular weight of 220.2 g/mol . This compound is known for its potential biological activities, including anti-inflammatory and neuroprotective effects .

準備方法

Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5,7-Dihydroxy-2-isopropylchromone involves the reaction of 1-(2,4,6-trihydroxyphenyl)ethan-1-one with sodium isobutyrate in the presence of isobutyric anhydride. The reaction is carried out at 180°C for 40 minutes in a microwave reactor . The reaction mixture is then poured into water, extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, and dried .

Industrial Production Methods: The industrial production of this compound typically involves the extraction from natural sources, such as the herbs of Agrimonia pilosa . The compound is then purified using various chromatographic techniques to achieve high purity levels .

化学反応の分析

Types of Reactions: 5,7-Dihydroxy-2-isopropylchromone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

科学的研究の応用

Chemistry: 5,7-Dihydroxy-2-isopropylchromone is used as a reference standard in various analytical techniques, including HPLC and NMR . It is also employed in the synthesis of other flavonoid derivatives .

Biology: In biological research, this compound has been studied for its neuroprotective effects in corticosterone-induced PC12 cell injury models . It has also shown anti-inflammatory activity in lipopolysaccharide-induced RAW 264.7 cells .

Medicine: The compound’s potential therapeutic effects include anti-inflammatory, antioxidant, and neuroprotective activities . It is being investigated for its role in treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases .

Industry: In the industrial sector, this compound is used in the formulation of various health supplements and cosmetic products due to its antioxidant properties .

作用機序

The mechanism of action of 5,7-Dihydroxy-2-isopropylchromone involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide-induced RAW 264.7 cells . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

類似化合物との比較

- 5,7-Dihydroxy-2-methylchromone

- 6-β-C-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone

- 8-β-C-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone

- 6-β-C-(2′-galloylglucopyranosyl)-5,7-dihydroxy-2-isopropylchromone

- 8-β-C-(2′-galloylglucopyranosyl)-5,7-dihydroxy-2-isopropylchromone

Comparison: 5,7-Dihydroxy-2-isopropylchromone is unique due to its specific isopropyl substitution at the 2-position, which may contribute to its distinct biological activities compared to other similar compounds . The presence of hydroxyl groups at the 5 and 7 positions also enhances its antioxidant properties .

生物活性

5,7-Dihydroxy-2-isopropylchromone is a naturally occurring compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, neuroprotective, and potential anticoagulant effects, supported by various studies.

Chemical Structure and Properties

This compound belongs to the chromone family, characterized by a chromone backbone with hydroxyl groups at positions 5 and 7, and an isopropyl group at position 2. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition rates and IC50 values from various studies are summarized in Table 1.

| Compound | Source | Inhibition of NO Production (%) | IC50 (μM) |

|---|---|---|---|

| This compound | Hypericum japonicum | 35.51 ± 6.13 (at 10 μM) | 11.48 ± 1.23 |

| Indomethacin | - | 36.68 ± 1.33 | 15.04 ± 3.31 |

This compound exhibited significant inhibition of NO production, indicating its potential as a therapeutic agent for inflammatory diseases .

2. Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for neuroprotective effects against corticosterone-induced cell injury in PC12 cells. The compound demonstrated protective effects with cell viability percentages significantly higher than the control group, suggesting its potential in treating neurodegenerative conditions .

Case Studies and Research Findings

A notable study isolated this compound from Hypericum seniawinii and assessed its biological activities alongside other related compounds. The results indicated that all isolated compounds exhibited neuroprotective effects and reduced LPS-induced NO production at concentrations of 10 μM without cytotoxicity to the RAW 264.7 cells .

Another investigation into Hypericum japonicum revealed that the glycosides derived from this plant, including this compound-8-β-D-glucoside, displayed interesting coagulant activity in vitro, highlighting the compound's multifaceted roles in biological systems .

The anti-inflammatory mechanism is primarily attributed to the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in LPS-stimulated cells. Studies have shown that treatment with this compound down-regulates the mRNA expression levels of these cytokines .

特性

IUPAC Name |

5,7-dihydroxy-2-propan-2-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6(2)10-5-9(15)12-8(14)3-7(13)4-11(12)16-10/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFBRVLVWZEEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C2=C(C=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the main finding of the research regarding the biological activity of 5,7-Dihydroxy-2-isopropylchromone?

A1: While the research article mentions the isolation of this compound (also known as 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) from Hypericum seniawinii, it does not specifically investigate or report any findings regarding the biological activity of this compound. [] The focus of the study was on the isolation and characterization of new benzophenone glycosides and the evaluation of all isolated compounds for their neuroprotective and anti-inflammatory activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。